molecular formula C16H20N4 B10880491 1,4-Bis(pyridin-3-ylmethyl)piperazine

1,4-Bis(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880491
M. Wt: 268.36 g/mol
InChI Key: XNBJJLRLOHVING-UHFFFAOYSA-N
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Description

1,4-Bis(pyridin-3-ylmethyl)piperazine is an organic compound featuring a piperazine ring substituted with two pyridin-3-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(pyridin-3-ylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with pyridine derivatives. One common method involves the alkylation of piperazine with 3-chloromethylpyridine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve piperazine in a suitable solvent such as ethanol.

    Step 2: Add 3-chloromethylpyridine to the solution.

    Step 3: Introduce a base, such as sodium hydroxide, to facilitate the alkylation reaction.

    Step 4: Heat the reaction mixture to reflux for several hours.

    Step 5: Cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(pyridin-3-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,4-Bis(pyridin-3-ylmethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring and pyridinyl groups can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(pyridin-2-ylmethyl)piperazine
  • 1,4-Bis(pyridin-4-ylmethyl)piperazine
  • 1,4-Diphenylpiperazine

Comparison

1,4-Bis(pyridin-3-ylmethyl)piperazine is unique due to the position of the pyridinyl groups, which can influence its chemical reactivity and binding properties. Compared to 1,4-Bis(pyridin-2-ylmethyl)piperazine and 1,4-Bis(pyridin-4-ylmethyl)piperazine, the 3-position substitution may offer different steric and electronic effects, potentially leading to distinct biological activities and applications. 1,4-Diphenylpiperazine, on the other hand, lacks the nitrogen atoms in the aromatic rings, which can significantly alter its chemical behavior and interaction with biological targets.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1,4-bis(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-3-15(11-17-5-1)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

XNBJJLRLOHVING-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CN=CC=C3

Origin of Product

United States

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